molecular formula C28H28N2O2 B14955040 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one

4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one

Cat. No.: B14955040
M. Wt: 424.5 g/mol
InChI Key: FOFGTZXGVUBESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a piperazine ring substituted with a benzhydryl group and a chromen-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring and chromen-2-one core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromen-2-one core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromen-2-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-7-methylchromen-2-one

InChI

InChI=1S/C28H28N2O2/c1-21-12-13-25-24(19-27(31)32-26(25)18-21)20-29-14-16-30(17-15-29)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18-19,28H,14-17,20H2,1H3

InChI Key

FOFGTZXGVUBESO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.